molecular formula C11H26N4 B14641686 1-Methyl-1,4,8,11-tetraazacyclotetradecane CAS No. 53118-99-3

1-Methyl-1,4,8,11-tetraazacyclotetradecane

Cat. No.: B14641686
CAS No.: 53118-99-3
M. Wt: 214.35 g/mol
InChI Key: GWXSMIOWBINEFF-UHFFFAOYSA-N
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Description

1-Methyl-1,4,8,11-tetraazacyclotetradecane is a macrocyclic compound known for its ability to form stable complexes with various metal ions. This compound is part of the azamacrocycle family, which is characterized by nitrogen atoms incorporated into a cyclic structure. The presence of these nitrogen atoms allows the compound to act as a chelating agent, binding strongly to metal ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-1,4,8,11-tetraazacyclotetradecane can be synthesized through a multi-step process involving the cyclization of linear precursors. One common method involves the reaction of 1,4,8,11-tetraazacyclotetradecane with methylating agents under controlled conditions. The reaction typically requires a solvent such as methanol or ethanol and a catalyst to facilitate the methylation process .

Industrial Production Methods

Industrial production of this compound often involves large-scale methylation reactions using high-purity starting materials. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, including temperature, pressure, and reaction time, are carefully controlled to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1,4,8,11-tetraazacyclotetradecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the nitrogen atoms .

Scientific Research Applications

1-Methyl-1,4,8,11-tetraazacyclotetradecane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-1,4,8,11-tetraazacyclotetradecane involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring coordinate with metal ions, forming a stable chelate. This chelation process can influence the reactivity and stability of the metal ions, making the compound useful in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-1,4,8,11-tetraazacyclotetradecane is unique due to its methyl groups, which enhance its hydrophobicity and influence its binding properties. This makes it particularly useful in applications where hydrophobic interactions are important, such as in drug delivery systems and coordination chemistry .

Properties

CAS No.

53118-99-3

Molecular Formula

C11H26N4

Molecular Weight

214.35 g/mol

IUPAC Name

1-methyl-1,4,8,11-tetrazacyclotetradecane

InChI

InChI=1S/C11H26N4/c1-15-10-3-6-13-8-7-12-4-2-5-14-9-11-15/h12-14H,2-11H2,1H3

InChI Key

GWXSMIOWBINEFF-UHFFFAOYSA-N

Canonical SMILES

CN1CCCNCCNCCCNCC1

Origin of Product

United States

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